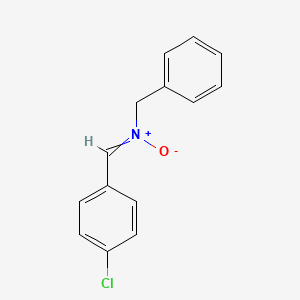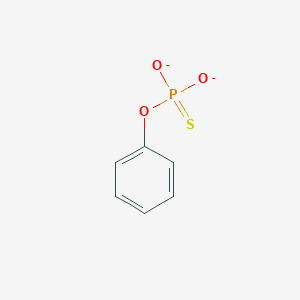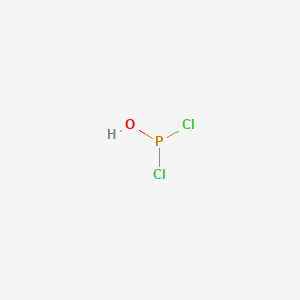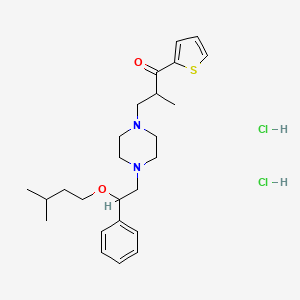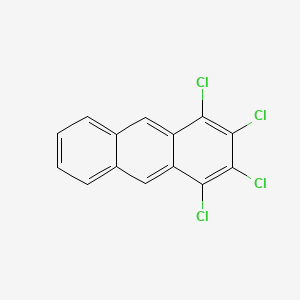
3-(p-Carboxyphenoxy)-p-anisic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Carboxyphenoxy)-p-anisic acid is a synthetic compound known for its unique chemical structure and properties. It is an aromatic compound with a carboxyphenoxy group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Carboxyphenoxy)-p-anisic acid typically involves the reaction of p-anisic acid with p-carboxyphenol. The process begins with the esterification of p-anisic acid to form an intermediate ester, which is then subjected to a nucleophilic substitution reaction with p-carboxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Carboxyphenoxy)-p-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(p-Carboxyphenoxy)-p-anisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3-(p-Carboxyphenoxy)-p-anisic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane): This compound is used in drug delivery systems and has similar structural features.
Poly(adipic anhydride): Another polyanhydride with comparable properties and applications.
Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid): Known for its use in biodegradable implants and drug delivery.
Uniqueness
3-(p-Carboxyphenoxy)-p-anisic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
24724-87-6 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
3-(4-carboxyphenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O6/c1-20-12-7-4-10(15(18)19)8-13(12)21-11-5-2-9(3-6-11)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
COFOCGVAKIWASJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


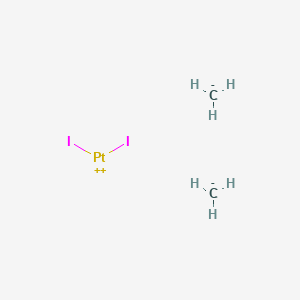

![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
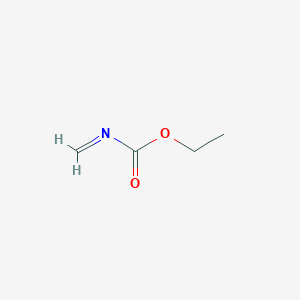
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
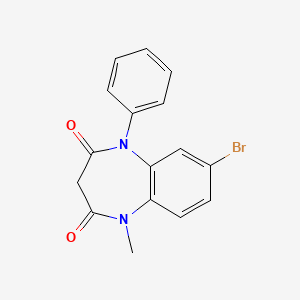
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
